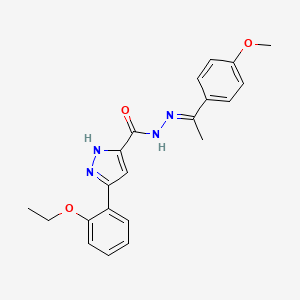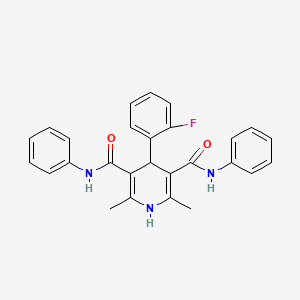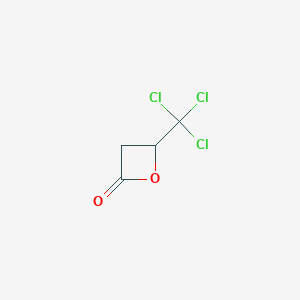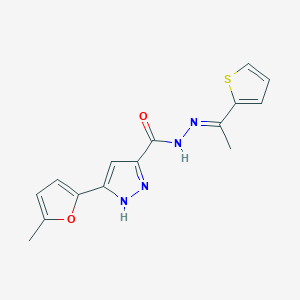![molecular formula C13H11ClN2OS B11994296 N'-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11994296.png)
N'-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a thiophene ring and a hydrazone linkage, which are known for their diverse biological activities and applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-chloroacetophenone and 2-thiophenecarbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The process can be catalyzed by acids like hydrochloric acid or sulfuric acid to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for higher yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide is used as a ligand in coordination chemistry to form metal complexes
Biology
Biologically, this compound exhibits antimicrobial and antifungal activities. It is investigated for its potential use in developing new antibiotics and antifungal agents.
Medicine
In the medical field, N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide is explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Industry
Industrially, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also employed in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism by which N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide exerts its effects involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function.
相似化合物的比较
Similar Compounds
- N’-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide
- N’-[1-(4-chlorophenyl)ethylidene]-2-pyridinecarbohydrazide
- N’-[1-(4-chlorophenyl)ethylidene]-2-benzothiazolecarbohydrazide
Uniqueness
Compared to these similar compounds, N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
属性
分子式 |
C13H11ClN2OS |
|---|---|
分子量 |
278.76 g/mol |
IUPAC 名称 |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11ClN2OS/c1-9(10-4-6-11(14)7-5-10)15-16-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,16,17)/b15-9+ |
InChI 键 |
RUWOYSVYFXHIJQ-OQLLNIDSSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)Cl |
规范 SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate](/img/structure/B11994215.png)
![4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11994225.png)
![3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11994229.png)











